molecular formula C3H5N3O4 B175035 3,3-Dinitroazetidine CAS No. 129660-17-9

3,3-Dinitroazetidine

Cat. No. B175035
Key on ui cas rn: 129660-17-9
M. Wt: 147.09 g/mol
InChI Key: DROLGCKUCMGNSF-UHFFFAOYSA-N
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Patent
US06121462

Procedure details

The upper reaction scheme is the conversion of the N-tertiarybutyl,3,3 dinitroazetidine to the N-acetyl, 3,3 dinitroazetidine. The reaction conditions are a catalytic amount of boron trifluoride etherate as the Lewis acid and acetic anhydride as the solvent-reactant. The temperature is 125 degrees C. As shown there was about a 90% yield. The compound is nitrated with 70% nitric acid and heated to give TNAZ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C([N:5]1[CH2:8][C:7]([N+:12]([O-:14])=[O:13])([N+:9]([O-:11])=[O:10])[CH2:6]1)(C)(C)C.[N+:15](C1([N+]([O-])=O)CNC1)([O-:17])=[O:16].B(F)(F)F.CCOCC.C(OC(=O)C)(=O)C.[N+]([O-])(O)=O>>[CH2:6]1[N:5]([N+:15]([O-:17])=[O:16])[CH2:8][C:7]1([N+:9]([O-:11])=[O:10])[N+:12]([O-:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
N-acetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1(CNC1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The upper reaction scheme
CUSTOM
Type
CUSTOM
Details
The reaction conditions
CUSTOM
Type
CUSTOM
Details
is 125 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
heated

Outcomes

Product
Name
Type
product
Smiles
C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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